molecular formula C12H14O3S B1616569 Pent-3-yn-1-yl 4-methylbenzenesulfonate CAS No. 3329-88-2

Pent-3-yn-1-yl 4-methylbenzenesulfonate

Cat. No.: B1616569
CAS No.: 3329-88-2
M. Wt: 238.3 g/mol
InChI Key: KGKGDQZZMDWCRD-UHFFFAOYSA-N
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Description

Pent-3-yn-1-yl 4-methylbenzenesulfonate (CAS 3329-88-2) is a high-purity organic compound supplied with a guaranteed purity of >98% . This chemical serves as a versatile alkylating agent and a valuable synthetic building block in medicinal chemistry and chemical biology research. Its molecular structure features both a terminal alkyne group and a sulfonate ester leaving group, making it a useful intermediate for constructing more complex molecules via metal-catalyzed coupling reactions, such as the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) . Compounds with alkyne handles like this are instrumental in probe development and drug discovery efforts, particularly for creating targeted inhibitors and studying protein-ligand interactions . As a sulfonate ester, it is more reactive than a standard alcohol and can be used to introduce a pent-3-yn-1-yl chain into molecular architectures. Researchers can leverage this functionality to develop novel chemical entities or as a linker in bioconjugation and prodrug strategies . Handling and Safety: This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and hazard information.

Properties

CAS No.

3329-88-2

Molecular Formula

C12H14O3S

Molecular Weight

238.3 g/mol

IUPAC Name

pent-3-ynyl 4-methylbenzenesulfonate

InChI

InChI=1S/C12H14O3S/c1-3-4-5-10-15-16(13,14)12-8-6-11(2)7-9-12/h6-9H,5,10H2,1-2H3

InChI Key

KGKGDQZZMDWCRD-UHFFFAOYSA-N

SMILES

CC#CCCOS(=O)(=O)C1=CC=C(C=C1)C

Canonical SMILES

CC#CCCOS(=O)(=O)C1=CC=C(C=C1)C

Other CAS No.

3329-88-2

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares Pent-3-yn-1-yl 4-methylbenzenesulfonate with structurally related sulfonate esters, focusing on synthesis, molecular features, and applications.

Structural Isomers: Alkyne Position
Compound Name Triple Bond Position Molecular Formula Key Differences
This compound 3 C₁₂H₁₄O₃S Alkyne at C3; higher steric hindrance near sulfonate group.
Pent-4-yn-1-yl 4-methylbenzenesulfonate 4 C₁₂H₁₄O₃S Alkyne at C4; reduced steric effects, potentially higher reactivity in nucleophilic substitutions .

Synthesis : Both isomers are synthesized via tosylation of their respective alcohols. Pent-4-yn-1-yl 4-methylbenzenesulfonate achieves a 95% yield under mild conditions (DCM, triethylamine) , suggesting similar efficiency for the C3 isomer.

Sulfonate Group Variations
Compound Name Sulfonate Type Molecular Formula Key Properties
This compound Tosylate (aryl) C₁₂H₁₄O₃S Aromatic sulfonate enhances stability and electron-withdrawing effects.
4-Pentyn-1-yl methanesulfonate Methanesulfonate (alkyl) C₆H₁₀O₃S Lower molecular weight (162.20 g/mol); reduced steric bulk .

Reactivity : Tosylates (e.g., this compound) are superior leaving groups compared to mesylates (methanesulfonates) due to the electron-withdrawing tolyl group, facilitating nucleophilic substitutions .

Chain Length and Substituents
Compound Name Chain Length Functional Group Molecular Formula Applications
This compound C5 Alkyne + Tosylate C₁₂H₁₄O₃S Click chemistry intermediates; apoptosis imaging probes .
3-Butynyl 4-methylbenzenesulfonate C4 Alkyne + Tosylate C₁₁H₁₂O₃S Similar reactivity but shorter chain may limit solubility .
Isopropyl 4-methylbenzenesulfonate C3 Branched alkyl C₁₀H₁₄O₃S No alkyne; used in alkylation reactions .

Key Trends :

  • Alkyne vs. Branched Alkyl : Alkyne-containing sulfonates (e.g., Pent-3-yn-1-yl) are prioritized for bioorthogonal reactions, while branched analogs (e.g., isopropyl) serve as alkylating agents .
  • Chain Length : Longer chains (C5) improve solubility in organic solvents compared to shorter analogs (C3–C4) .
Hydrogen Bonding and Crystallinity

Compounds like 2-aminoanilinium 4-methylbenzenesulfonate (a sulfonate salt) exhibit extensive hydrogen bonding between the sulfonate group and ammonium cations, leading to high crystallinity . In contrast, sulfonate esters (e.g., this compound) lack such interactions, resulting in lower melting points and oily consistency .

Preparation Methods

Classical Tosylation of Pent-3-yn-1-ol

The most common and straightforward method to prepare this compound involves the reaction of pent-3-yn-1-ol with tosyl chloride in an aprotic solvent such as dichloromethane (DCM), under nitrogen atmosphere and at low temperature (0 °C), followed by gradual warming to room temperature.

Typical procedure:

  • Pent-3-yn-1-ol (59.4 mmol) is dissolved in dry DCM (120 mL) in an oven-dried flask under N2.
  • The solution is cooled to 0 °C in an ice bath.
  • Tosyl chloride (63.0 mmol) is added in one portion.
  • The reaction mixture is purged with nitrogen and allowed to slowly warm to room temperature.
  • The reaction proceeds for approximately 12 hours.
  • The mixture is quenched with water and extracted with DCM (3 × 50 mL).
  • Combined organic layers are dried over sodium sulfate (Na2SO4) and concentrated under reduced pressure.
  • The crude product is purified by silica gel column chromatography using 9:1 hexanes:ethyl acetate as eluent.
  • The product is isolated as a clear oil with a high yield (~93%).

Reaction Scheme:

$$
\text{Pent-3-yn-1-ol} + \text{p-Toluenesulfonyl chloride} \xrightarrow[\text{DCM, 0 °C to RT}]{\text{N}_2} \text{this compound}
$$

Key points:

  • The reaction is typically performed under inert atmosphere to avoid moisture interference.
  • Low temperature control during tosyl chloride addition minimizes side reactions.
  • Workup involves aqueous quenching and organic extraction.
  • Purification by column chromatography ensures product purity.

Related Preparation of Alkyl Tosylates by Literature Analogues

Other alkyl tosylates structurally similar to this compound have been prepared via analogous tosylation of the corresponding alcohols using tosyl chloride and pyridine or triethylamine as base in DCM or other aprotic solvents. These procedures reinforce the generality and reliability of the tosylation approach for synthesizing sulfonate esters.

Analytical Data and Yields from Reported Syntheses

Parameter Data
Starting material Pent-3-yn-1-ol (59.4 mmol)
Tosyl chloride equivalents 1.06 equiv (63.0 mmol)
Solvent Dichloromethane (120 mL)
Temperature 0 °C (addition), then room temp
Reaction time 12 hours
Workup Water quench, DCM extraction
Drying agent Sodium sulfate (Na2SO4)
Purification Silica gel chromatography (9:1 Hex:EtOAc)
Yield 93%
Physical state Clear oil
1H NMR (500 MHz, CDCl3) δ 7.79 (d, J = 8.3 Hz, 2H), 7.34 (d, J = 8.3 Hz, 2H), etc.

This high yield and straightforward procedure make the tosylation of pent-3-yn-1-ol the method of choice for preparing this compound.

Q & A

Q. What are the optimal synthetic routes for preparing Pent-3-yn-1-yl 4-methylbenzenesulfonate?

Methodological Answer: The compound is typically synthesized via tosylation of pent-3-yn-1-ol using 4-methylbenzenesulfonyl chloride (TsCl) in anhydrous dichloromethane or THF. A base such as triethylamine or pyridine is added to neutralize HCl generated during the reaction. After stirring at 0–5°C for 2–4 hours, the product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization (70–85%) requires strict anhydrous conditions and stoichiometric control of TsCl. Characterization by 1^1H NMR (δ 2.45 ppm for Ts methyl group) and HPLC (see Assay methods below) confirms purity .

Q. How can researchers ensure high purity of the compound post-synthesis?

Methodological Answer: Post-synthesis purification involves silica gel chromatography with a hexane:ethyl acetate (8:2 to 7:3) eluent. For trace impurity removal, preparative HPLC using a C18 column and a mobile phase of methanol:sodium acetate buffer (pH 4.6, 65:35 v/v) is recommended. System suitability tests (e.g., tailing factor <2.0, theoretical plates >2000) ensure reproducibility .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the alkyne (δ 1.8–2.1 ppm for propargyl protons) and tosyl groups.
  • HPLC : Using a methanol-buffer (65:35) mobile phase with UV detection at 254 nm for quantifying purity (>98%) .
  • FT-IR : Peaks at 2110 cm1^{-1} (C≡C stretch) and 1360 cm1^{-1} (S=O symmetric stretch) .

Q. How should the compound be stored to maintain stability?

Methodological Answer: Store under inert atmosphere (argon) at –20°C in amber vials to prevent moisture absorption and UV-induced degradation. Periodic NMR checks (every 3 months) monitor for alkyne isomerization or sulfonate hydrolysis. Avoid exposure to strong bases or oxidizing agents .

Advanced Research Questions

Q. How can selectivity be controlled during hydrogenation of the alkyne group?

Methodological Answer: Partial hydrogenation to cis-alkenes requires Lindlar catalyst (Pd/CaCO3_3 with quinoline poison) under H2_2 at 1 atm. For anti-Markovnikov addition, employ Pd nanoparticles in continuous-flow reactors with ligand modifiers (e.g., PVP) to regulate accessibility and reduce over-reduction to alkanes . Kinetic studies (e.g., gas uptake monitoring) optimize reaction time and catalyst loading.

Q. What mechanistic insights explain the sulfonate group’s reactivity in nucleophilic substitutions?

Methodological Answer: The tosyl group acts as a superior leaving group due to resonance stabilization of the sulfonate anion. Kinetic isotope effect (KIE) studies and DFT calculations reveal that SN2_2 mechanisms dominate in polar aprotic solvents (e.g., DMF), while protic solvents favor solvolysis. Isotopic labeling (18^{18}O in TsO^-) tracks oxygen transfer in hydrolysis pathways .

Q. How can propargyl-allenyl isomerization be minimized during synthetic steps?

Methodological Answer: Isomerization is temperature-dependent. Conduct reactions below 30°C and avoid prolonged heating. Add radical inhibitors (e.g., BHT) to suppress acid-catalyzed rearrangements. Monitor via 1^1H NMR: allenyl protons appear as a triplet (δ 5.2–5.5 ppm), while propargyl protons are a singlet .

Q. What role do surface interactions play in the compound’s decomposition?

Methodological Answer: Indoor surfaces (e.g., glass, stainless steel) catalyze degradation via adsorbed moisture or oxidants. Use microspectroscopic techniques (ToF-SIMS, AFM-IR) to analyze surface residues. Storage in PTFE-coated containers reduces interfacial reactivity compared to glass .

Q. How can reaction conditions be optimized to reduce byproducts like sulfonic acid derivatives?

Methodological Answer: Byproducts arise from hydrolysis under acidic/basic conditions. Use buffered systems (pH 4–6) during synthesis. For example, sodium acetate buffer (pH 4.6) stabilizes the sulfonate ester while minimizing hydrolysis. Real-time monitoring via inline IR spectroscopy detects early byproduct formation .

Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states in Sonogashira or Suzuki couplings. Focus on charge distribution at the alkyne carbon and sulfonate oxygen. Molecular dynamics (MD) simulations assess solvent effects on reaction barriers .

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